[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate

Catalog No.
S1509008
CAS No.
13042-39-2
M.F
C8H12O5
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydro...

CAS Number

13042-39-2

Product Name

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate

IUPAC Name

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) acetate

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C8H12O5/c1-4(9)13-6-3-12-7-5(10)2-11-8(6)7/h5-8,10H,2-3H2,1H3

InChI Key

ASUQMWUAFHPXOG-UHFFFAOYSA-N

SMILES

CC(=O)OC1COC2C1OCC2O

Canonical SMILES

CC(=O)OC1COC2C1OCC2O

Isomeric SMILES

CC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O

Drug Delivery Systems:

  • Due to its cyclic structure and water solubility, DAG is being explored as a potential carrier molecule for drugs in targeted drug delivery systems. PubChem, National Institutes of Health: )
  • Researchers are investigating its ability to deliver drugs to specific cells or tissues, potentially improving treatment efficacy and reducing side effects.

Polymer Synthesis:

  • DAG's chemical structure allows it to be incorporated into the backbone of polymers, leading to the development of novel materials with desired properties. ScienceDirect, Application of diacetone-D-glucose (DAG) in polymer chemistry:
  • These polymers find potential applications in areas like drug delivery, biocatalysis, and tissue engineering.

Nanotechnology:

  • DAG's ability to form well-defined nanostructures makes it a promising candidate for various nanotechnology applications. National Center for Biotechnology Information, Diacetone-D-glucose (DAG) as a versatile platform for nanomaterial design: )
  • Researchers are exploring its use in creating nanoparticles for drug delivery, biosensors, and imaging applications.

Other Research Areas:

  • DAG is also being investigated for its potential applications in other scientific fields, including:
    • Biocatalysis: As a substrate or activator for enzymes.
    • Food science: As a food additive or flavoring agent.
    • Cosmetic science: As a humectant or skin conditioning agent.

The compound [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate is a complex organic molecule characterized by its unique stereochemistry and structural features. This compound contains a hexahydrofurofuran core with multiple stereocenters, making it significant in various biological and chemical contexts. It has a molecular formula of C8H12O5C_8H_{12}O_5 and a molecular weight of approximately 188.18 g/mol. The presence of the hydroxyl group at position 3 and an acetate moiety contributes to its potential reactivity and biological activity.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The acetate group may be reduced to form alcohols or other derivatives.
  • Substitution: Nucleophilic substitution reactions can occur where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate.
  • Reducing agents like lithium aluminum hydride.
  • Nucleophiles such as sodium azide.

These reactions often require controlled temperatures and pH levels to ensure selective transformations.

The biological activity of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate is an area of ongoing research. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties. The mechanism of action likely involves interaction with specific enzymes or receptors in biological systems, leading to alterations in cellular processes.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring: This can be achieved through cyclization of suitable precursors under acidic conditions.
  • Hydroxylation: Introduction of the hydroxyl group at the 3-position is crucial for its biological activity.
  • Acetylation: The final step involves acetylating the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production

For large-scale synthesis, optimized reaction conditions are used to maximize yield and purity. Techniques such as continuous flow reactors may be employed for efficiency.

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate has potential applications across various fields:

  • Pharmaceuticals: It may serve as a lead compound in drug development due to its biological activity.
  • Organic Synthesis: Its unique structure makes it a valuable intermediate for synthesizing more complex molecules.
  • Material Science: It could be utilized in the production of polymers and specialty chemicals.

Several compounds share structural or functional similarities with [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate, including:

Compound NameStructureUnique Features
[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,...]Similar hexahydrofurofuran coreDifferent stereochemistry
Isosorbide-2-acetateFuran derivativePotential for polymer applications
[(3R,3aS,6R)-3-hydroxy...]Related furan derivativeVariations in functional groups

These compounds exhibit distinct reactivities and biological activities compared to [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate, highlighting its uniqueness in research and industrial applications.

The development of synthetic routes to [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate and related furofuran compounds has been the subject of extensive research efforts. These methodologies encompass diverse strategies ranging from classical organic transformations to modern asymmetric catalytic processes. The synthetic challenges associated with this target molecule stem from the need to construct the bicyclic furofuran core while establishing the correct stereochemical relationships at multiple chiral centers. Contemporary approaches have focused on developing efficient cascade reactions, metal-catalyzed transformations, and stereocontrolled cyclization processes that can access these complex architectures in a convergent manner.

Traditional Organic Synthesis Approaches

Traditional organic synthesis approaches to furofuran compounds have evolved from biomimetic oxidative coupling strategies to more sophisticated multi-step sequences. These classical methodologies provide fundamental insights into the construction of bicyclic frameworks and have served as the foundation for modern synthetic developments. The approaches typically involve stepwise construction of the furofuran core through carefully orchestrated sequences of functional group manipulations, cyclization reactions, and stereochemical control elements. Understanding these traditional methods is essential for developing more advanced synthetic strategies and provides valuable mechanistic insights into the formation of complex bicyclic structures.

Multi-step cyclization strategies

Multi-step cyclization strategies represent one of the most fundamental approaches for constructing the hexahydrofurofuran core found in [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate. These strategies typically involve the sequential formation of the two fused furan rings through carefully designed cyclization reactions that establish the correct regiochemistry and stereochemistry. One particularly effective approach involves the use of bicyclization reactions where both ring-forming events occur in a single transformation or in closely coupled sequential steps. The bicyclization strategy has proven to be highly valuable for the synthesis of fused furofuran compounds since it is time-saving and catalyst-free, allowing for direct construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives from simple starting materials.

The development of coupled domino strategies has further enhanced the efficiency of multi-step cyclization approaches. These strategies enable the direct construction of hexahydrofurofuran derivatives from readily available precursors such as methyl ketones through carefully orchestrated cascade reactions. The success of these approaches relies on the precise control of reaction conditions and the selection of appropriate substrates that can undergo the required transformations with high efficiency. Recent advances have demonstrated that templated cationic cyclization reactions can be employed to achieve diastereocontrolled formation of the furofuran core structure. These reactions involve the use of a dihydrofuran precursor that undergoes controlled cyclization followed by stereoselective reduction of the resulting methyl glycoside intermediate.

Strategic considerations in multi-step cyclization approaches include the timing of functional group installations, the selection of protecting groups, and the optimization of reaction sequences to maximize overall efficiency. The stereochemical outcome of these cyclizations is often controlled through substrate-controlled processes where the inherent structural features of the intermediates dictate the facial selectivity of subsequent transformations. Advanced synthetic planning has led to the development of convergent approaches where different fragments are assembled in the final stages of the synthesis, allowing for the efficient preparation of diverse structural analogs.

Cyclization StrategyKey FeaturesTypical YieldReference
BicyclizationTime-saving, catalyst-free60-85%
Templated cationic cyclizationDiastereocontrolled70-90%
Domino cascade reactionsDirect from simple precursors65-80%

Halogenation and acylation sequences

Halogenation and acylation sequences play crucial roles in the synthetic elaboration of furofuran compounds, particularly in the introduction of functional groups and the activation of specific positions for subsequent transformations. The halogenation of furan derivatives requires careful consideration of the electronic properties of the aromatic system, as furans are less reactive than pyrroles in electrophilic aromatic substitution reactions but still face challenges with polyhalogenation. To address these challenges, synthetic protocols typically employ dilute halogens at low temperatures to achieve selective monofunctionalization. The use of N-bromosuccinimide and N-chlorosuccinimide has proven effective for achieving controlled halogenation under mild conditions.

The presence of nucleophilic solvents during halogenation reactions can lead to nucleophilic addition products that require the use of basic conditions or heating to facilitate rearomatization of the furan ring. This mechanistic understanding has led to the development of optimized protocols that balance reaction efficiency with selectivity. The halogenation process typically proceeds through initial attack of the furan ring on the halogenating agent, followed by addition of the nucleophile to the 5-position and subsequent rearomatization with the assistance of base or thermal activation. These insights have been instrumental in developing reliable methods for introducing halogen functionality at specific positions of the furofuran scaffold.

Acylation sequences in furofuran synthesis have benefited from advances in Friedel-Crafts methodology and alternative acylating systems. The development of clean alternatives to traditional Friedel-Crafts acylation has led to the use of acyl bis(trifluoroacetyl)phosphates as powerful acylating agents. These reagents can be formed in situ through the reaction of acyl trifluoroacetates with phosphoric acid in the presence of trifluoroacetic anhydride, providing a solvent-free reaction system that offers enhanced selectivity and environmental benefits. The acylation of furan derivatives using this methodology typically proceeds with high regioselectivity, favoring para-substitution when applied to anisole substrates.

Systematic optimization of acylation conditions has revealed that reaction temperature, catalyst loading, and substrate concentration significantly influence both yield and selectivity. The tunable nature of these parameters allows for the customization of reaction conditions to accommodate different substrate classes and functional group compatibilities. Advanced acylation protocols have been developed that combine heterogeneous catalysis with systematic molecular structure tuning to achieve precise control over product formation. These methodologies have proven particularly valuable for the preparation of oleo-furan surfactants and related compounds where specific substitution patterns are required.

Reaction TypeOptimal ConditionsSelectivityTypical Yield
Halogenation with N-bromosuccinimideLow temperature, dilute conditionsMono-substitution75-85%
Acylation with acyl phosphatesSolvent-free, room temperaturePara-selective80-95%
Heterogeneous catalytic acylation180°C, Al-SPP catalystHigh regioselectivity85-90%

Ring-closing reactions and tautomerism mechanisms

Ring-closing reactions constitute the key bond-forming processes in the construction of the hexahydrofurofuran framework found in [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate. These reactions must be carefully designed to establish the correct ring connectivity while controlling the stereochemical outcome at newly formed chiral centers. Ring-closing metathesis has emerged as a particularly powerful tool for furofuran synthesis, often employed in combination with other catalytic processes to achieve efficient construction of complex bicyclic structures. The sequential combination of palladium-catalyzed asymmetric hydroalkoxylation of ene-alkoxyallene substrates with ring-closing metathesis has demonstrated remarkable chemoselectivity and provides unified access to both pyranofuranol and furopyranol derivatives.

The mechanistic understanding of ring-closing processes has been enhanced through detailed studies of tautomerism mechanisms that can influence the outcome of cyclization reactions. Base-catalyzed tautomerism mechanisms have been identified as key factors in determining the stereochemical course of certain ring-closing reactions. These mechanisms typically involve the formation of enolate intermediates that can undergo intramolecular nucleophilic attack to form cyclic products. The competition between different tautomeric forms can lead to the formation of isomeric cyclic compounds, requiring careful optimization of reaction conditions to favor the desired regioisomer.

Radical cyclization processes have also proven valuable for the construction of furofuran frameworks, particularly in cases where traditional ionic mechanisms are not viable. These reactions often proceed through 5-exo-dig cyclization modes that can be highly regio- and stereoselective when properly designed. The use of radical initiators such as azobisisobutyronitrile in combination with appropriate hydrogen donors has enabled the development of efficient protocols for the formation of bicyclic structures. The mechanistic complexity of these processes requires careful consideration of reaction parameters including temperature, concentration, and the choice of radical initiators and quenching agents.

Advanced ring-closing strategies have incorporated photochemical activation to achieve transformations that are difficult to accomplish under thermal conditions. Norrish-Yang cyclization reactions have been employed for the construction of furofuran frameworks through δ-hydrogen abstraction processes that form five-membered rings with high efficiency. These photochemical processes often exhibit excellent kinetic stereoselectivity, providing access to specific diastereomers of the target compounds. The development of modified illumination conditions and the use of photosensitizers such as rose bengal have further enhanced the scope and efficiency of these transformations.

Ring-Closing MethodMechanism TypeStereoselectivityTypical Conditions
Ring-closing metathesisOlefin metathesisHighRu catalyst, mild temperature
Radical 5-exo-dig cyclizationRadicalModerate to highAIBN, thermal activation
Photochemical Norrish-YangPhotochemicalExcellentUV irradiation, photosensitizer
Base-catalyzed tautomerizationIonicVariableBasic conditions, controlled temperature

XLogP3

-0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

188.06847348 g/mol

Monoisotopic Mass

188.06847348 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2023

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